PPAR|A/|A modulator 1

Description

Overview of PPAR Isoforms: PPARα, PPARβ/δ, and PPARγ in Biological Systems

There are three main isoforms of PPARs, each with distinct tissue distribution and primary functions:

PPARα (NR1C1): This isoform is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. sigmaaldrich.comnih.govoup.com Its primary role is the regulation of lipid metabolism, particularly the breakdown of fatty acids. nih.govwikipedia.orgnih.gov Activation of PPARα is essential during periods of fasting, as it promotes the use of fats for energy and the production of ketone bodies. encyclopedia.pub It also plays a role in reducing triglyceride levels. nih.gov

PPARβ/δ (NR1C2): Unlike the other isoforms, PPARβ/δ is found in most tissues throughout the body. sigmaaldrich.comencyclopedia.pub It is involved in a wide range of biological processes, including fatty acid oxidation, glucose homeostasis, and the regulation of inflammation. wikipedia.orgmdpi.comnih.gov Research suggests that activation of PPARβ/δ can increase the burning of fat in skeletal muscle and adipose tissue. smw.ch

PPARγ (NR1C3): Predominantly expressed in adipose (fat) tissue, PPARγ is a master regulator of adipogenesis, the process of fat cell formation. smw.chwikipedia.org It is crucial for the storage of fatty acids and the regulation of glucose metabolism. wikipedia.orgproteopedia.org Activation of PPARγ can enhance insulin (B600854) sensitivity, making it a key target in the study of type 2 diabetes. nih.govwikipedia.org It also has anti-inflammatory properties. frontiersin.org

The following table summarizes the key characteristics of the PPAR isoforms:

| Isoform | Primary Tissue Distribution | Key Biological Functions |

| PPARα | Liver, Heart, Skeletal Muscle sigmaaldrich.comnih.govoup.com | Lipid catabolism, fatty acid oxidation, ketogenesis nih.govwikipedia.orgnih.govencyclopedia.pub |

| PPARβ/δ | Ubiquitous sigmaaldrich.comencyclopedia.pub | Fatty acid oxidation, glucose homeostasis, inflammation wikipedia.orgmdpi.comnih.gov |

| PPARγ | Adipose Tissue, Immune Cells smw.chfrontiersin.org | Adipogenesis, glucose metabolism, insulin sensitization, anti-inflammatory effects nih.govwikipedia.orgproteopedia.orgfrontiersin.org |

Transcriptional Regulation by PPARs: Ligand-Activated Nuclear Receptor Signaling

PPARs exert their effects on gene expression through a well-defined signaling pathway. As ligand-activated nuclear receptors, they require the binding of a specific molecule to initiate their transcriptional activity. creative-diagnostics.com

The process begins when a ligand, often a fatty acid or a synthetic compound, binds to the ligand-binding domain (LBD) of a PPAR. nih.gov This binding event causes a conformational change in the receptor. smw.ch This change facilitates the heterodimerization of the PPAR with another nuclear receptor called the retinoid X receptor (RXR). nih.govnih.govahajournals.org

The resulting PPAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the regulatory regions of target genes. smw.chwikipedia.orgnih.gov The consensus DNA sequence for a PPRE is typically a direct repeat of AGGTCA separated by a single nucleotide (DR1). wikipedia.orgnih.gov

Upon binding to the PPRE, the PPAR-RXR complex recruits a suite of co-activator proteins. smw.ch This multiprotein complex then initiates the transcription of the target gene, leading to the synthesis of messenger RNA (mRNA) and, subsequently, the corresponding protein. The functions of these newly synthesized proteins ultimately mediate the physiological effects of PPAR activation.

Conversely, in the absence of a ligand, the PPAR-RXR complex can bind to PPREs and recruit co-repressor proteins, which actively inhibit gene transcription. smw.chplos.org This mechanism of transrepression is particularly relevant to the anti-inflammatory effects of PPARs, where they can interfere with the activity of pro-inflammatory transcription factors like NF-κB. oup.commdpi.com

Rationale for Dual PPARγ/δ Modulation in Academic Research

The distinct yet complementary roles of PPARγ and PPARδ in metabolism and inflammation have led to significant academic interest in developing compounds that can modulate both isoforms simultaneously. The rationale for this dual-targeting approach is rooted in the potential to achieve broader and more potent therapeutic effects for complex metabolic diseases.

Inflammation: Both PPARγ and PPARδ possess anti-inflammatory properties. mdpi.comfrontiersin.org PPARγ activation can suppress the production of pro-inflammatory cytokines in macrophages. frontiersin.org Similarly, PPARβ/δ activation has been shown to reduce inflammation in various tissues, including the liver and vascular system. smw.chahajournals.org A dual modulator could therefore exert more comprehensive anti-inflammatory effects, which is relevant for conditions like atherosclerosis and non-alcoholic fatty liver disease (NAFLD), where both metabolic dysregulation and inflammation are key pathological features.

Cancer Research: The roles of PPARs in cancer are complex and context-dependent. oncotarget.com While some studies suggest that PPARγ activation can inhibit the growth of certain cancer cells, others have raised concerns about the potential for PPARδ activation to promote tumor progression. oncotarget.comnih.govnih.gov This has led to research into PPARδ antagonists as potential cancer therapeutics. oncotarget.com The development of dual modulators with specific agonist/antagonist profiles for PPARγ and PPARδ is an active area of investigation to harness the potential anti-cancer effects of PPARγ while mitigating any pro-tumorigenic risks associated with PPARδ.

Properties

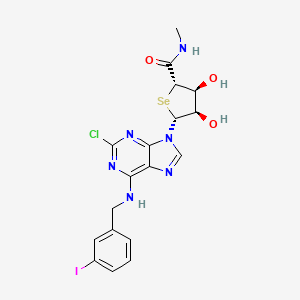

Molecular Formula |

C18H18ClIN6O3Se |

|---|---|

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylselenolane-2-carboxamide |

InChI |

InChI=1S/C18H18ClIN6O3Se/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 |

InChI Key |

JTDCLAWQNXCGLV-PFHKOEEOSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H]([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |

Canonical SMILES |

CNC(=O)C1C(C(C([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Pparγ/δ Modulator 1

Ligand Binding and Receptor Specificity of PPARγ/δ Modulator 1

PPARγ/δ modulator 1 demonstrates a distinct binding profile, acting as a dual modulator with opposing effects on two different peroxisome proliferator-activated receptor (PPAR) subtypes. medchemexpress.com It functions as a partial agonist for PPARγ and an antagonist for PPARδ. medchemexpress.com This selective modulation is attributed to the specific interactions between the compound and the ligand-binding pockets (LBP) of each receptor subtype. The structural differences in the LBPs of PPARγ and PPARδ allow for this differential activity, where the modulator can activate one receptor to a limited extent while blocking the activity of the other. mdpi.comnih.gov

As a partial agonist of PPARγ, the modulator binds to the receptor and induces a conformational change that is intermediate between that of a full agonist and an antagonist. nih.govplos.org This results in a submaximal transcriptional response compared to full agonists like thiazolidinediones (TZDs). nih.govmdpi.com Partial agonists are characterized by their ability to elicit a weaker activation pattern, leading to a lower potential for transactivation. nih.gov This can be advantageous as it may retain the beneficial insulin-sensitizing effects of PPARγ activation while potentially reducing the adverse side effects associated with full activation, such as weight gain. nih.govmdpi.com The mechanism of partial agonism often involves an interaction with the receptor that does not fully stabilize the active conformation, particularly the C-terminal activation function 2 (AF-2) helix, which is crucial for the recruitment of coactivators. nih.govnih.gov

In contrast to its effect on PPARγ, the modulator acts as an antagonist of PPARδ. medchemexpress.com This means that it binds to the PPARδ receptor but fails to induce the necessary conformational changes for activation. Instead, it likely prevents the binding of endogenous or synthetic agonists, thereby inhibiting the receptor's transcriptional activity. plos.org The antagonism of PPARδ can have significant biological effects, as this receptor is involved in various physiological processes, including lipid metabolism and inflammation. nih.govwikipedia.org Unliganded PPARδ has been shown to repress the signaling of other PPARs, and this repressive action is considered important in cardiovascular biology and cancer. plos.org

The potency and efficacy of PPARγ/δ modulator 1 are quantified by its binding affinity (Ki) and its functional activity (EC50). The modulator exhibits a significantly higher binding affinity for PPARδ than for PPARγ. medchemexpress.com Research has reported a Ki value of 14.4 nM for PPARδ, indicating a strong binding interaction. medchemexpress.com For PPARγ, the Ki value is 5.31 μM, demonstrating a lower but still significant affinity. medchemexpress.com

In terms of functional activity, the EC50 value for PPARδ corepression is 7.3 μM. medchemexpress.com For its partial agonist activity on PPARγ, as measured by adiponectin production, the EC50 is 12.6 μM. medchemexpress.com These values highlight the compound's potent antagonistic effect on PPARδ and its moderate partial agonistic effect on PPARγ.

| Receptor | Parameter | Value |

| PPARδ | Ki | 14.4 nM |

| PPARγ | Ki | 5.31 μM |

| PPARδ | EC50 (corepression) | 7.3 μM |

| PPARγ | EC50 (adiponectin production) | 12.6 μM |

Coregulator Recruitment and Dissociation Dynamics

The transcriptional activity of PPARs is modulated by their interaction with coregulator proteins, which can either enhance (coactivators) or suppress (corepressors) gene transcription. nih.govoup.com The specific ligand bound to the PPAR determines the receptor's conformation, which in turn influences the recruitment of these coregulators. nih.govoup.com

Upon binding of an agonist, PPARs undergo a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. nih.gov Coactivators such as the steroid receptor coactivator-1 (SRC-1) and PPARγ coactivator-1α (PGC-1α) possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity, leading to chromatin remodeling and transcriptional activation. nih.govnih.gov

In the absence of a ligand or in the presence of an antagonist, PPARs are typically bound to corepressor complexes, such as the nuclear receptor corepressor (N-CoR) and silencing mediator of retinoid and thyroid hormone receptors (SMRT). oup.comnih.govnih.gov These corepressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure and repress gene transcription. nih.gov

As a PPARδ antagonist, PPARγ/δ modulator 1 likely stabilizes the interaction between PPARδ and corepressors like N-CoR, or at the very least, prevents the dissociation of these corepressors that would normally occur upon agonist binding. nih.govoup.com Studies have shown that N-CoR interacts strongly with the ligand-binding domain of PPARδ. nih.gov By maintaining this interaction, the modulator effectively silences the transcriptional activity of PPARδ. This corepressor-dependent repression is a critical aspect of its antagonistic function. nih.gov

Crosstalk with Intracellular Signaling Pathways

The biological effects of PPARγ/δ modulator 1 are not solely dependent on the direct regulation of gene expression through PPRE binding. These nuclear receptors also engage in extensive crosstalk with other intracellular signaling pathways, thereby influencing a broader range of cellular functions. This interplay allows for a more nuanced and integrated cellular response to various stimuli.

Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Components

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation, differentiation, and survival. There is significant evidence of bidirectional crosstalk between PPARs and the MAPK/ERK pathway. nih.govresearchgate.net

On one hand, components of the MAPK/ERK pathway can directly phosphorylate PPARs, thereby modulating their transcriptional activity. researchgate.netresearchgate.net For example, ERK1/2 can phosphorylate serine residues on PPARγ, which can either enhance or inhibit its activity depending on the specific residue and cellular context. researchgate.net This phosphorylation can affect the receptor's ability to bind to DNA, interact with cofactors, or be exported from the nucleus. researchgate.net

Conversely, activation of PPARs by a modulator can influence the activity of the MAPK/ERK pathway. nih.gov Some studies have shown that PPARγ agonists can inhibit the activation of the ERK1/2 pathway, which may contribute to their anti-proliferative effects in certain cancer cells. mdpi.com This inhibition can occur through various mechanisms, including the induction of MAPK phosphatases or the sequestration of signaling components.

| Interaction | Mechanism | Functional Outcome |

| ERK1/2 phosphorylates PPARγ | Direct phosphorylation of serine residues on the receptor. researchgate.net | Modulation of PPARγ transcriptional activity (can be activating or inhibitory). researchgate.net |

| PPARγ activation inhibits ERK1/2 | Induction of MAPK phosphatases or sequestration of signaling molecules. | Attenuation of cell proliferation and survival signals. |

Influence on Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP-1) Signaling

The Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP-1) signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. A key mechanism of the anti-inflammatory effects of PPARγ and PPARα activation is their ability to antagonize the NF-κB and AP-1 pathways. researchgate.netnih.gov

This antagonism can occur through several mechanisms. One well-established mechanism is transrepression, where activated PPARs physically interact with components of the NF-κB and AP-1 complexes, such as p65 (for NF-κB) and c-Jun/c-Fos (for AP-1), thereby preventing them from binding to their respective DNA response elements and activating transcription. researchgate.netnih.gov This interaction does not involve direct binding of PPARs to a PPRE.

Another mechanism involves the competition for limited amounts of shared coactivators, such as CBP/p300. By recruiting these coactivators to PPREs, activated PPARs can reduce their availability for NF-κB and AP-1, thus dampening the inflammatory gene expression program. Additionally, PPAR activation can induce the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. nih.gov

| Pathway | Mechanism of PPAR-mediated Inhibition | Key Inflammatory Genes Inhibited |

| NF-κB | Transrepression (direct interaction with p65), coactivator competition, induction of IκBα. researchgate.netnih.gov | TNF-α, IL-6, IL-1β, COX-2, iNOS |

| AP-1 | Transrepression (direct interaction with c-Jun/c-Fos), coactivator competition. researchgate.netnih.gov | MMPs, TNF-α, IL-2 |

Interactions with Phosphoinositide 3-Kinase (PI3K)/Akt and Signal Transducer and Activator of Transcription (STAT) Pathways

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a major signaling cascade that regulates cell growth, survival, and metabolism. The Signal Transducer and Activator of Transcription (STAT) pathways are crucial for cytokine signaling and immune responses. There is growing evidence of significant crosstalk between PPARs and both the PI3K/Akt and STAT pathways.

Activation of PPARγ has been shown to modulate the PI3K/Akt pathway, often in a manner that is beneficial for metabolic control. For instance, PPARγ agonists can increase the expression of PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway. researchgate.netresearchgate.net This can lead to increased insulin (B600854) sensitivity. In some cancer cells, inhibition of the PI3K/Akt pathway by PPARγ activation contributes to anti-tumor effects. nih.govnih.gov

The interaction between PPARs and STATs is also an important aspect of their immunomodulatory functions. PPARα has been shown to interact with STAT transcription factors, which can contribute to the repression of inflammatory gene expression. nih.gov This crosstalk can influence the cellular response to cytokines and growth factors, further highlighting the integrative role of PPARs in cellular signaling networks.

| Pathway | Nature of Interaction with PPARs | Potential Functional Consequences |

| PI3K/Akt | PPARγ activation can upregulate PTEN, a negative regulator of the pathway. researchgate.netresearchgate.net | Improved insulin sensitivity, anti-proliferative effects in cancer cells. nih.gov |

| STAT | PPARα can interact with STAT proteins. nih.gov | Modulation of cytokine signaling and inflammatory responses. |

Effects on AMP-Activated Protein Kinase (AMPK) Activity

The compound referred to as PPARγ/δ modulator 1 exerts significant influence on cellular energy homeostasis through the modulation of AMP-activated protein kinase (AMPK), a central regulator of metabolic processes. The interaction is complex, involving distinct and sometimes opposing effects mediated by the peroxisome proliferator-activated receptor (PPAR) γ and δ isoforms.

Activation of PPARδ by a modulator such as PPARγ/δ modulator 1 is known to stimulate AMPK activity. This activation can occur through several proposed mechanisms. One primary pathway involves an increase in the cellular AMP/ATP ratio, which directly activates AMPK. Additionally, PPARδ activation can promote the transcription of Ca2+/calmodulin-dependent protein kinase kinase-β (CaMKKβ), an upstream kinase that phosphorylates and activates AMPK mdpi.com. The resulting increase in AMPK activity enhances fatty acid oxidation and glucose uptake in skeletal muscle, contributing to improved insulin sensitivity mdpi.com. Some evidence suggests a positive feedback loop where activated AMPK can, in turn, increase the expression of PPARδ, further amplifying its metabolic effects mdpi.com.

The relationship between PPARγ modulation and AMPK is more nuanced. Some PPARγ agonists, including certain thiazolidinediones (TZDs), have been shown to activate AMPK in tissues like skeletal muscle; however, this effect may be independent of PPARγ receptor activation nih.govresearchgate.net. Conversely, AMPK can directly phosphorylate the PPARγ receptor, a modification that typically represses both its ligand-dependent and ligand-independent transcriptional functions nih.govresearchgate.net. This suggests a potential negative feedback mechanism where AMPK, a sensor of low cellular energy, can inhibit the functions of PPARγ, which is a master regulator of adipogenesis and energy storage. Therefore, a dual modulator like PPARγ/δ modulator 1 would be positioned at the intersection of these pathways, potentially activating AMPK via its PPARδ agonism while navigating the complex feedback loop involving PPARγ.

Table 1: Effects of PPARγ and PPARδ Activation on AMPK Signaling

| PPAR Isoform | Effect on AMPK Activity | Mechanism of Action | Key Downstream Metabolic Consequences |

|---|---|---|---|

| PPARδ | Activation | - Increases cellular AMP/ATP ratio

| - Enhanced fatty acid oxidation in muscle and liver

|

| PPARγ | Complex/Indirect | - Some agonists activate AMPK, potentially via receptor-independent mechanisms nih.govresearchgate.net | - Improved systemic insulin sensitivity (via agonist action)

|

Post-Translational Modifications of PPARs and their Modulation

The transcriptional activities of PPARγ and PPARδ are finely regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, SUMOylation, and acetylation nih.govmdpi.comnih.gov. These modifications can alter receptor stability, DNA binding, co-factor recruitment, and ligand affinity, thereby providing a sophisticated layer of control over gene expression frontiersin.orgnih.gov. A compound like PPARγ/δ modulator 1 can influence these PTMs either directly, by inducing conformational changes upon binding, or indirectly, by modulating the activity of the enzymes responsible for these modifications.

Phosphorylation: PPARγ is subject to phosphorylation at multiple sites, which generally represses its activity. For instance, cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation at Serine 273 (Ser273) in adipose tissue is associated with decreased insulin sensitivity nih.govresearchgate.net. Mitogen-activated protein kinases (MAPKs) can phosphorylate Serine 112 (Ser112), which also inhibits PPARγ's transcriptional activity and adipogenic function researchgate.netnih.gov. Selective PPARγ modulators have been designed to specifically block the phosphorylation at Ser273, thereby retaining the receptor's insulin-sensitizing effects without promoting adipogenesis frontiersin.org. AMPK is also known to phosphorylate and inhibit PPARγ nih.gov. For PPARδ, AMPK-mediated phosphorylation at Serine 50 has been shown to stabilize the protein and inhibit tumor growth nih.gov.

Ubiquitination: This process typically marks proteins for degradation by the proteasome. Both PPARγ and PPARδ are regulated by ubiquitination. E3 ligases such as Makorin RING finger protein 1 (MKRN1) and Seven in absentia homolog 2 (SIAH2) can ubiquitinate PPARγ, targeting it for degradation mdpi.comfrontiersin.org. In contrast to many nuclear receptors that are degraded upon ligand binding, PPARδ ligands have been shown to inhibit the ubiquitination of the receptor, leading to its stabilization and sustained transcriptional activity nih.gov. This suggests that the binding of PPARγ/δ modulator 1 could have opposing effects on the stability of the two isoforms, promoting the degradation of PPARγ while stabilizing PPARδ.

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins is another critical PTM. For PPARγ, SUMOylation sites have been identified at Lysine 107 (K107) and Lysine 365 (K365) frontiersin.orgnih.govphysiology.org. SUMOylation at K107 can inhibit vascular smooth muscle cell proliferation, while ligand-induced SUMOylation at K365 is crucial for the transrepression of inflammatory genes frontiersin.orgphysiology.org. Ligand binding can reduce SUMOylation at other sites within the N-terminal domain, which increases the receptor's transactivation capacity nih.gov. SUMOylation of PPARδ at Lysine 104 has also been reported nih.gov.

Acetylation: PPARγ activity can be modulated by acetylation at Lysine 268 (K268) and Lysine 293 (K293). Deacetylation at these sites, for example by the NAD-dependent deacetylase Sirtuin-1 (SIRT1), is associated with improved insulin sensitization and the "browning" of white adipose tissue mdpi.comfrontiersin.org. Agonists like rosiglitazone can promote the deacetylation of PPARγ frontiersin.org.

A dual modulator would thus be expected to navigate this complex landscape of PTMs, with its ultimate biological effect being a composite of its influence on the modification status of both PPARγ and PPARδ.

Table 2: Key Post-Translational Modifications of PPARγ and PPARδ

| Modification | Isoform | Modification Site(s) | Key Enzymes | Functional Consequence | Modulation by Ligands |

|---|---|---|---|---|---|

| Phosphorylation | PPARγ | Ser112, Ser273 | MAPK, CDK5, AMPK nih.govnih.govresearchgate.net | Inhibition of transcriptional activity; decreased insulin sensitivity (p-Ser273) researchgate.netnih.gov | Some modulators can block phosphorylation at Ser273 frontiersin.org. |

| PPARδ | Ser50 | AMPK nih.gov | Protein stabilization; inhibition of tumor growth nih.gov. | Activated by indirect AMPK activators. | |

| Ubiquitination | PPARγ | K184, K185 | MKRN1, SIAH2 (E3 Ligases) mdpi.comfrontiersin.org | Targets receptor for proteasomal degradation, inhibiting its activity. | Ligand binding can influence receptor stability. |

| PPARδ | Not fully defined | Unknown | Targets receptor for proteasomal degradation. | Ligands inhibit ubiquitination, leading to receptor stabilization nih.gov. | |

| SUMOylation | PPARγ | K107, K365 | SUMO E3 ligases | Represses transcriptional activation; required for transrepression of inflammatory genes (K365) frontiersin.orgphysiology.orgnih.gov | Ligand binding can induce SUMOylation at K365 and reduce it at other sites physiology.orgnih.gov. |

| PPARδ | K104 | SUMO E3 ligases | Regulates expression of fatty acid oxidation genes nih.gov. | Not well characterized. | |

| Acetylation | PPARγ | K268, K293 | SIRT1 (Deacetylase) mdpi.comfrontiersin.org | Deacetylation improves insulin sensitivity and promotes browning of white fat mdpi.comfrontiersin.org. | Some agonists (e.g., Rosiglitazone) promote deacetylation frontiersin.org. |

Preclinical Biological Effects of Pparγ/δ Modulator 1

Regulation of Metabolic Processes in Experimental Models

Dual modulation of PPARγ and PPARδ offers a multifaceted approach to regulating metabolic pathways. By targeting both the lipid storage and fatty acid oxidation arms of metabolism, these modulators have shown significant effects in various experimental models. The combined action aims to improve insulin (B600854) sensitivity and glucose control while managing lipid profiles, a strategy considered for addressing the complexities of metabolic syndrome. nih.gov

PPARγ is firmly established as the master regulator of adipocyte differentiation (adipogenesis), the process by which preadipocytes mature into functional fat cells capable of storing lipids. nih.gov Activation of PPARγ is sufficient to drive the entire adipogenic program, leading to an increase in the number of adipocytes and promoting the storage of fatty acids as triglycerides within these cells. nih.govnih.govnih.gov This action is crucial for sequestering excess lipids from circulation, thereby preventing lipotoxicity in other tissues like the liver and muscle.

The dual activity of PPARγ/δ Modulator 1 introduces a layer of complexity. While the PPARγ component promotes adipogenesis and lipid storage, the activation of PPARδ can influence lipid metabolism within these newly formed adipocytes. nih.gov Some selective PPARγ modulators have been shown to inhibit triglyceride accumulation during adipocyte differentiation. nih.gov The simultaneous activation of PPARδ, which promotes fatty acid oxidation, could potentially balance the lipid storage effects of PPARγ activation, although the net effect is a subject of ongoing research. nih.gov The interaction between these two pathways is critical, as imbalanced activity could lead to undesired effects. nih.gov

| Receptor Target | Primary Function in Adipocytes | Effect of Activation | Key Gene Targets |

|---|---|---|---|

| PPARγ | Adipocyte Differentiation & Lipid Storage | Promotes the formation of mature adipocytes and triglyceride accumulation. nih.govnih.gov | FABP4, Leptin nih.gov |

| PPARδ | Fatty Acid Oxidation | Stimulates the breakdown of fatty acids for energy. nih.gov | CPT1b ox.ac.uk |

A primary therapeutic goal for PPAR modulators is the improvement of insulin sensitivity. PPARγ agonists, such as thiazolidinediones, are potent insulin sensitizers that improve glucose tolerance in animal models of insulin resistance and in patients with type 2 diabetes. oup.comresearchgate.net They achieve this primarily by promoting the safe storage of lipids in adipose tissue and by modulating the secretion of adipokines that influence systemic glucose metabolism. nih.gov

PPARδ activation also significantly enhances insulin sensitivity. In diabetic db/db mice, a well-established rodent model for studying type 2 diabetes, treatment with a PPARδ agonist improved insulin sensitivity across all major insulin-responsive tissues: liver, muscle, and fat. nih.gov Euglycemic-hyperinsulinemic clamp studies confirmed that PPARδ activation suppresses glucose production by the liver, increases glucose uptake by peripheral tissues, and inhibits the release of free fatty acids from adipocytes. nih.govnih.gov

A dual PPARγ/δ Modulator 1 is hypothesized to leverage both mechanisms. By combining the potent insulin-sensitizing effects of PPARγ with the glucose-utilizing and fatty-acid-oxidizing properties of PPARδ, such a compound could offer a robust improvement in glucose homeostasis. nih.gov Studies on PPAR-γ heterozygous knockout mice paradoxically showed enhanced insulin sensitivity, suggesting that modulating, rather than fully activating, PPARγ might be beneficial. jci.org This highlights the potential of a balanced dual modulator to optimize glucose control. nih.gov

PPARγ and PPARδ have divergent primary roles in the handling of fatty acids. PPARγ activation directs fatty acids toward storage in adipose tissue by upregulating genes involved in lipogenesis. nih.govfrontiersin.org In contrast, PPARδ is a powerful regulator of fatty acid catabolism. nih.gov

Activation of PPARδ, particularly in skeletal muscle and liver, stimulates the uptake and β-oxidation of fatty acids. nih.govpnas.orgnih.gov This metabolic shift increases energy expenditure and can lead to a leaner phenotype. pnas.org For instance, treatment with a PPARδ agonist in overweight men was shown to increase the proportion of exhaled CO2 derived from the fat content of a meal, indicating a significant rise in fatty acid oxidation. ox.ac.uk This was accompanied by an increased expression of carnitine palmitoyl-transferase 1b (CPT1b), a key enzyme in mitochondrial fatty acid transport. ox.ac.uk

The integrated effect of a PPARγ/δ Modulator 1 would be to simultaneously manage fatty acid flux. The PPARγ component would enhance the capacity for lipid storage in adipocytes, while the PPARδ component would increase fatty acid burning in metabolically active tissues like muscle. nih.gov This dual action could improve metabolic flexibility, allowing the body to more efficiently switch between storing and utilizing fats based on metabolic needs. nih.gov

Adipose tissue functions as an endocrine organ, secreting various hormones known as adipokines that regulate systemic metabolism. Adiponectin is a key insulin-sensitizing adipokine secreted exclusively from adipose tissue. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond their metabolic roles, both PPARγ and PPARδ are recognized as important modulators of the immune system and inflammatory responses. frontiersin.orgnih.govnih.gov Chronic low-grade inflammation is a key feature of metabolic disorders like obesity and type 2 diabetes, and the anti-inflammatory properties of PPARγ/δ modulators are integral to their therapeutic potential. nih.govharvard.edu

In various cellular models, activation of PPARγ and PPARδ has been shown to exert potent anti-inflammatory effects. This is largely achieved through the transcriptional repression of genes encoding pro-inflammatory molecules. nih.gov Both receptors can interfere with the activity of key pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 1 (STAT1), and activator protein-1 (AP-1). frontiersin.orgnih.gov

By inhibiting these pathways, PPARγ/δ Modulator 1 can suppress the production of a wide range of pro-inflammatory mediators in immune cells like macrophages. These mediators include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as chemokines like monocyte chemoattractant protein-1 (MCP-1). pnas.orgnih.govnih.gov For example, PPARδ activation has been shown to down-regulate the expression of multiple chemokines and may also attenuate chemokine receptor signaling. pnas.org Similarly, PPARγ activation can shift macrophages toward an anti-inflammatory M2 phenotype and inhibit the NLRP3 inflammasome, a key component of the innate immune response. frontiersin.org This suppression of inflammatory signaling at the cellular level is a critical component of the modulator's preclinical profile.

| Mediator | Function | Effect of PPARγ/δ Activation | Reference Cell Models |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Suppression of expression/production. nih.govnih.gov | Macrophages, Monocytes frontiersin.org |

| IL-1β, IL-6 | Pro-inflammatory cytokines | Suppression of expression/production. frontiersin.org | Macrophages frontiersin.org |

| MCP-1 (CCL2) | Chemokine (recruits monocytes) | Suppression of expression. pnas.orgnih.gov | Macrophages pnas.org |

| NF-κB | Pro-inflammatory transcription factor | Inhibition of activity/transactivation. frontiersin.orgnih.gov | Immune cells nih.gov |

Modulation of Macrophage Phenotypes and Function

Peroxisome proliferator-activated receptor gamma (PPARγ) and delta (PPARδ) modulators play a significant role in directing the polarization of macrophages, immune cells critical to both initiating and resolving inflammation. Research indicates that activation of PPARγ and PPARδ generally fosters a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. grantome.com This modulation is crucial for dampening excessive inflammation and promoting tissue repair. mdpi.com

Activation of PPARγ has been shown to suppress the M1 state by inhibiting the expression of pro-inflammatory markers such as NOS2, TNFα, IL-6, and IL-1β in murine macrophages. mdpi.com Conversely, it promotes the M2 state, characterized by the upregulation of markers like Arginase 1 (Arg1), CD206, IL-4, and IL-10. mdpi.com In human macrophages, PPARγ activation reduces the expression of IL-1β, IL-6, and TNF-α. PPARδ activation shows similar effects, promoting the M2 phenotype and inhibiting the M1 phenotype, thereby contributing to the suppression of systemic inflammation. grantome.com This functional switch is linked to the receptors' roles in regulating fatty acid metabolism, which is intrinsically tied to macrophage activation states.

| PPAR Modulator Target | Effect on Macrophage Phenotype | Key Modulated Markers (Upregulated) | Key Modulated Markers (Downregulated) |

|---|---|---|---|

| PPARγ | Promotes Anti-inflammatory (M2) Phenotype | Arg1, CD206, IL-4, IL-10, CD36 | NOS2, TNFα, IL-6, IL-1β, MCP1 |

| PPARδ | Promotes Anti-inflammatory (M2) Phenotype | Genes involved in fatty acid catabolism | Pro-inflammatory mediators |

Effects on Immune Cell Differentiation and Activation

The influence of PPARγ/δ modulators extends to the differentiation and activation of various immune cells, particularly T lymphocytes (T cells). These receptors are considered critical in the regulation of immune and inflammatory reactions. nih.gov PPARγ is involved in the differentiation of monocytes into macrophages and plays a role in the development of T cell subsets. researchgate.net

Specifically, PPARγ activation has been reported to favor the differentiation of Type 2 T helper (Th2) cells, which are involved in anti-parasitic immunity and allergic responses, over Type 1 (Th1) cells that drive pro-inflammatory responses. nih.govscilit.com PPARγ activation can downregulate the production of the Th2 cytokine IL-4, as well as IL-5 and IL-13. scilit.com Furthermore, PPARγ activation can inhibit the differentiation of pro-inflammatory Th17 cells. scilit.com It also encourages the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. researchgate.net This occurs through mechanisms that include enhancing anti-inflammatory cytokines like IL-10 and TGF-β while reducing pro-inflammatory cytokines such as IL-6 and TNFα. researchgate.net PPARδ activation has also been shown to inhibit Th1 and Th17 polarization while augmenting the Th2 phenotype. scilit.com

| PPAR Modulator Target | Effect on T Cell Differentiation | Mechanism/Associated Cytokine Modulation |

|---|---|---|

| PPARγ | Inhibits Th17; Promotes Treg and Th2 differentiation | Suppresses RORγt (for Th17); Enhances IL-10, TGF-β; Downregulates IL-4, IL-5, IL-13 |

| PPARδ | Inhibits Th1 and Th17; Augments Th2 polarization | Suppresses IFNγ production |

Research on Angiogenesis Modulation

Differential Effects on Endothelial Cell Function

The modulation of PPARγ and PPARδ has demonstrated varied and context-dependent effects on the function of endothelial cells, which are the primary cells lining blood vessels and are central to the process of angiogenesis (new blood vessel formation).

PPARγ activation can exert both anti-angiogenic and pro-angiogenic effects. Some studies show that PPARγ agonists inhibit endothelial cell proliferation, migration, and tube formation, key steps in angiogenesis. researchgate.net This can be achieved by reducing the expression of vascular endothelial growth factor (VEGF) receptors. researchgate.net Conversely, other research indicates that VEGF can stimulate the transcriptional activity of PPARγ, suggesting a pro-angiogenic role in maintaining endothelial health. mdpi.com

In contrast, PPARδ appears to be a predominantly pro-angiogenic factor. mdpi.com Pharmacological activation of PPARδ in endothelial cells has been shown to increase their angiogenic properties, including proliferation. mdpi.com PPARδ agonists can also induce the expression of antioxidant genes in endothelial cells, protecting them from cellular stress. nih.gov

Implications for Vascular Remodeling in Preclinical Contexts

Vascular remodeling, the alteration of blood vessel structure, is a critical process in both physiological and pathological conditions. Preclinical studies suggest that PPARγ and PPARδ modulators have significant implications for this process.

PPARδ has been identified as a key regulator in vascular remodeling. nih.gov Its expression is upregulated in arteries of obese mice experiencing hypertrophic vascular remodeling. grantome.com Studies suggest that PPARδ promotes this remodeling by stimulating the growth and inhibiting the apoptosis (programmed cell death) of vascular smooth muscle cells (VSMCs). grantome.com In a rat model of subarachnoid hemorrhage, overexpression of PPARδ positively modulated vascular remodeling by affecting the diameter of the basilar artery and the thickness of the vessel wall. nih.gov Furthermore, deficiency in PPARδ has been linked to reduced pericyte coverage in the retina of adult mice, highlighting its role in maintaining vessel integrity. nih.govmdpi.com

PPARγ activation, on the other hand, often exerts protective effects against pathological vascular remodeling. It is known to have anti-proliferative effects on pulmonary artery smooth muscle cells, suggesting a therapeutic potential in conditions like pulmonary arterial hypertension. researchgate.net

| PPAR Modulator Target | Effect on Endothelial Cells | Implication for Vascular Remodeling |

|---|---|---|

| PPARγ | Anti- or Pro-angiogenic (Context-dependent) | Generally protective; inhibits VSMC proliferation |

| PPARδ | Pro-angiogenic | Promotes hypertrophic remodeling; stimulates VSMC growth; involved in pericyte recruitment |

Investigations in Neurobiological and Neurodegenerative Models

Modulation of Neuroinflammation in Animal Models

Neuroinflammation is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). PPARγ and PPARδ modulators have been extensively studied in preclinical animal models for their potent anti-inflammatory effects within the central nervous system (CNS). nih.gov

PPARγ agonists have demonstrated efficacy in numerous animal models of CNS disorders. mdpi.com In a mouse model of AD, treatment with the PPARγ agonist pioglitazone (B448) reduced the number of activated microglia and reactive astrocytes, which are cellular mediators of neuroinflammation. mdpi.com The neuroprotective effects of PPARγ activation are often linked to the inhibition of the NF-κB inflammatory signaling pathway in microglia, the resident immune cells of the brain. tmu.edu.tw This leads to a reduced secretion of pro-inflammatory cytokines like IL-1β and IL-6. nih.govmdpi.com

PPARδ, which is the most abundant PPAR isoform in the brain, also plays a crucial role in modulating neuroinflammation. mdpi.comnih.gov Long-term treatment with a PPARδ agonist in mice was found to reduce inflammatory processes in microglia. escholarship.org In models of AD, PPARδ agonists have been shown to reduce amyloid plaque burden and brain inflammation. researchgate.net In a mouse model of Parkinson's disease, a PPARδ agonist was found to alleviate neuroinflammation mediated by the NLRP3 inflammasome. nih.gov These effects are attributed to the ability of PPARδ to shift microglia towards a state that favors phagocytosis of pathological substrates (like amyloid-beta) while repressing the production of inflammatory molecules. escholarship.org

| PPAR Modulator Target | Animal Model | Observed Neuroprotective Effects |

|---|---|---|

| PPARγ | Alzheimer's Disease, Parkinson's Disease, Stroke | Reduces activated microglia and astrocytes; inhibits NF-κB signaling; decreases pro-inflammatory cytokines. mdpi.comresearchgate.nettmu.edu.tw |

| PPARδ | Alzheimer's Disease, Parkinson's Disease, Hypoxic-Ischemia | Reduces neuroinflammation and amyloid burden; enhances phagocytic activity of microglia; alleviates NLRP3 inflammasome activation. nih.govescholarship.orgresearchgate.net |

Impact on Neuronal and Glial Cell Function

Peroxisome proliferator-activated receptors (PPARs) are expressed throughout the central nervous system, where they play a crucial role in regulating inflammation, energy homeostasis, and cellular development. nih.gov The different isoforms of PPAR have distinct distribution patterns within the brain. PPARδ (also known as PPARβ/δ) is the most abundantly expressed isoform in the brain, with high levels found specifically in neurons and microglial cells. nih.govnih.govmdpi.com In contrast, PPARγ is expressed at lower levels in these cells, while PPARα is predominantly found in astrocytes. nih.govmdpi.com

The significant presence of PPARδ and γ in brain cells has made them attractive targets for therapeutic intervention in neurodegenerative diseases. Dual PPARδ/γ agonists are being investigated for their potential to modulate the cellular processes underlying conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). nih.govdtic.mil Preclinical research suggests that activation of these receptors can impact the function of glial cells, the primary immune cells of the brain. Specifically, modulating PPARδ/γ activity is hypothesized to temper neuroinflammatory responses mediated by microglia and astrocytes, which are known to contribute to neuronal damage in chronic disease states. nih.gov For instance, the development of novel dual PPARδ/γ agonists is partly aimed at reducing inflammation in animal models of Alzheimer's disease. nih.govnih.gov

Effects on Synaptic Plasticity and Cognitive Parameters in Preclinical Studies

The development of novel selective PPARγ/δ modulators represents an innovative strategy for addressing cognitive deficits observed in preclinical models of neurodegenerative disorders. rajeshamin.com Research has focused on designing dual agonists that can effectively cross the blood-brain barrier and engage central nervous system targets, an improvement over earlier generations of PPARγ agonists which had poor brain bioavailability. rajeshamin.com

In preclinical studies using the 3xTgAD mouse model of Alzheimer's disease, novel dual PPARδ/γ agonists have demonstrated positive effects on synaptic function and cognitive performance. nih.govmdpi.com One lead compound, identified as AU9, was specifically designed as a dual modulator with robust PPARδ and partial PPARγ activity. mdpi.com Treatment with this compound was shown to improve behavioral deficits in cognitive tasks and enhance synaptic plasticity in the 3xTgAD animals. nih.govnih.gov These findings suggest that dual activation of PPARδ and PPARγ can mitigate the synaptic and cognitive impairments associated with Alzheimer's-like pathology in mice. nih.gov The therapeutic potential of these dual agonists is linked to their ability to reduce amyloid-beta levels and neuroinflammation, which are key pathological features that disrupt synaptic function and contribute to cognitive decline. nih.govnih.gov

Research on Muscle Function and Disease Models

Studies in Duchenne Muscular Dystrophy Models

Preclinical research has identified PPARδ modulation as a promising therapeutic avenue for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration. nih.gov The rationale is based on the role of PPARδ in promoting fatty acid oxidation, which is impaired in DMD muscle. nih.gov

A potent and selective PPARδ modulator, referred to as "modulator 1," was developed and studied for this purpose. nih.gov Subsequent research on derivatives, such as MA-0204, showed that these compounds could alter the expression of PPARδ target genes and improve fatty acid metabolism in muscle myoblasts derived from DMD patients. nih.gov In the mdx mouse, a widely used animal model for DMD, novel PPARδ modulators have been shown to rescue defects in mitochondrial function. nih.gov Dystrophic muscle cells in this model exhibit reduced mitochondrial bioenergetics, a defect that was ameliorated by treatment with a PPARδ modulator. nih.gov

Furthermore, pharmacological activation of PPARβ/δ with the agonist GW501516 was found to provide functional benefits in mature mdx mice. acs.org This treatment stimulated the expression of utrophin A, a protein that can functionally compensate for the lack of dystrophin, leading to the restoration of sarcolemmal integrity. acs.org

Muscle Endurance and Tissue Health Parameters

PPARδ is the predominant isoform in skeletal muscle and a key regulator of muscle fiber type and metabolic function. researchgate.net Activation of PPARδ orchestrates a genetic program that shifts muscle fiber composition towards type I fibers, which are known for their high oxidative capacity and resistance to fatigue. plos.org This molecular reprogramming of muscle tissue has a profound impact on physical performance.

Preclinical studies in mice have demonstrated that targeted expression of an activated form of PPARδ in skeletal muscle leads to a significant increase in the number of type I fibers. plos.org This transformation results in a remarkable enhancement of running endurance, with transgenic mice able to run up to twice the distance of their wild-type counterparts. plos.org

The mechanism underlying this enhanced endurance involves a metabolic shift. PPARδ activation promotes fatty acid catabolism in muscle, making fat the preferred energy source over glucose. nih.govresearchgate.net This "glucose sparing" effect is critical during prolonged exercise, as it helps maintain systemic glucose levels and delays the onset of hypoglycemia and fatigue. nih.gov This metabolic flexibility is a hallmark of trained muscle and can be pharmacologically induced by PPARδ agonists. researchgate.net

Table 1: Preclinical Effects of PPARδ Activation on Muscle Performance

| Parameter | Model System | Key Findings | Reference Index |

| Running Endurance | Transgenic Mice (muscle-specific PPARδ activation) | Mice ran up to twice the distance of wild-type littermates. | plos.org |

| Muscle Fiber Type | Transgenic Mice (muscle-specific PPARδ activation) | Induced a switch to form increased numbers of fatigue-resistant type I muscle fibers. | plos.org |

| Fuel Metabolism | Wild-type Mice treated with PPARδ agonist | Promoted fatty acid oxidation and spared glucose utilization in skeletal muscle. | nih.govnih.gov |

| Mitochondrial Function | mdx Mouse Model of DMD | Rescued defects in mitochondrial bioenergetics in muscle cells. | nih.gov |

Anticancer Research and Cell Proliferation Studies

The role of PPARγ and PPARδ modulation in cancer is complex, with research indicating that the effects on cell proliferation are highly dependent on the specific PPAR isoform, ligand, and cancer type. nih.govnih.gov Generally, PPARγ and PPARδ are involved in the regulation of gene transcription associated with cell differentiation, metabolism, and tumor suppression. nih.gov

Activation of PPARγ has been widely reported to exert anti-proliferative effects in a variety of cancer cell lines. frontiersin.org In contrast, the function of PPARβ/δ in cancer is more controversial, with studies reporting both tumor-promoting and tumor-suppressing activities. frontiersin.orgmdpi.com This duality suggests that the net effect of a dual PPARγ/δ modulator on cancer cell proliferation may be context-dependent. The intricate signaling crosstalk means that these modulators can be involved in pathways controlling cell cycle regulation, survival, and angiogenesis. nih.gov

Modulation of Cell Growth and Apoptosis Pathways in Cancer Cell Lines

In various cancer cell lines, activation of PPARγ is known to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.gov For instance, PPARγ agonists have been shown to arrest the cell cycle at the S phase or G0/G1 phase in colon cancer and bladder cancer cells, respectively. nih.govfrontiersin.org

The molecular mechanisms underlying these effects involve the modulation of key regulatory proteins. In colon cancer cells, a PPARγ agonist was found to decrease the protein levels of Bcl-2, CDK2, and cyclin A2, while increasing the expression of the pro-apoptotic proteins Bax and cleaved caspase 3. frontiersin.org In some breast cancer cell lines, down-regulation of PPARγ1 expression has been shown to reduce cellular proliferation and induce apoptosis, which is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in PARP-1 cleavage. researchgate.net

The role of PPARβ/δ in these processes can be oppositional. For example, in colorectal cancer, activation of PPARβ/δ has been reported to antagonize PPARγ-induced apoptosis by increasing the expression of the survival protein survivin and thereby inhibiting caspase-3 activity. mdpi.com This highlights the complex interplay between the two receptors in determining cell fate. The ultimate response of a cancer cell to a dual PPARγ/δ modulator would likely depend on the relative expression levels of each receptor isoform and the downstream signaling pathways active within that specific cell type.

Table 2: Effects of PPARγ Modulation on Cancer Cell Growth and Apoptosis Pathways

| Cancer Type | Cell Line(s) | Effect of PPARγ Activation/Modulation | Molecular Pathway(s) Affected | Reference Index |

| Colon Cancer | HT-29, HCT-116 | Decreased cell viability, induced apoptosis, and S-phase cell cycle arrest. | ↓ Bcl-2, ↓ CDK2, ↓ Cyclin A2, ↑ Bax, ↑ Cleaved Caspase 3 | frontiersin.org |

| Breast Cancer | MCF-7 | Down-regulation of PPARγ1 reduced proliferation and induced apoptosis. | ↓ Bcl-2, ↑ PARP-1 Cleavage | researchgate.net |

| Bladder Cancer | T24, 5637 | Inhibition/down-regulation of PPARγ suppressed proliferation and induced G0/G1 arrest. | ↑ p21, ↑ p27 (via AKT) | nih.gov |

| Colorectal Cancer | N/A | PPARβ/δ activation antagonized PPARγ-induced apoptosis. | ↑ Survivin, ↓ Caspase-3 activity | mdpi.com |

Interaction with Tumor Suppressor Genes

The preclinical investigation into Peroxisome Proliferator-Activated Receptor (PPAR) γ/δ modulators reveals a complex and often cell-type dependent interaction with key tumor suppressor genes. The modulation of these pathways is a critical aspect of understanding the therapeutic potential and risks associated with targeting PPARγ/δ in oncology. Research has demonstrated that PPARβ/δ activation can influence the expression and function of several tumor suppressors, including Adenomatous Polyposis Coli (APC), Wilms' Tumor 1 (WT1), and p53.

In the context of colon cancer, a direct functional link has been described between the APC tumor suppressor and PPARβ/δ expression. mdpi.com Studies have shown that APC can repress the expression of PPARβ/δ by inhibiting β-catenin/Tcf-4 regulated transcription, a critical pathway in colorectal tumorigenesis. mdpi.com This suggests that in cancers with APC mutations, the resulting loss of repression could lead to elevated PPARβ/δ levels, contributing to the disease phenotype.

The relationship with the Wilms' tumor suppressor WT1 is notably context-dependent. In melanoma cell lines, activation of PPARβ/δ has been shown to inhibit WT1 expression through direct transcriptional repression. mdpi.com Since WT1 can function as an oncogene in this setting, its downregulation by a PPARβ/δ agonist is viewed as an anti-proliferative mechanism. mdpi.com Conversely, in endothelial cells, PPARβ/δ overexpression led to an upregulation of WT1, highlighting that the regulatory effect is highly specific to the cellular environment. mdpi.com

Furthermore, the interplay with the p53 pathway has been explored in neuroblastoma models. Activation of PPARβ/δ with agonists was found to reduce the expression of the stem cell factor SOX2, a downstream target relevant to cell differentiation. mdpi.com This effect was observed to be independent of the p53 status of the neuroblastoma cells, indicating that PPARβ/δ modulation can induce differentiation through signaling pathways that are not reliant on wild-type p53. mdpi.com

Table 1: Summary of PPARγ/δ Modulator Interactions with Tumor Suppressor Genes

| Tumor Suppressor Gene | Cancer Model | Effect of PPARβ/δ Activation | Mechanism |

|---|---|---|---|

| APC | Colon Cancer | APC represses PPARβ/δ expression. mdpi.com | Inhibition of β-catenin/Tcf-4 regulated transcription. mdpi.com |

| WT1 | Melanoma | Inhibits WT1 expression. mdpi.com | Direct transcriptional repression. mdpi.com |

| WT1 | Endothelial Cells | Upregulates WT1 expression. mdpi.com | Cell-type dependent regulation. mdpi.com |

| p53 Pathway | Neuroblastoma | Reduces SOX2 expression, inducing differentiation. mdpi.com | p53-independent signaling. mdpi.com |

Tissue-Specific Responses in Preclinical Oncology Models

The preclinical effects of PPARγ/δ modulation on tumor growth are highly heterogeneous and dependent on the specific cancer type and model being investigated. This tissue-specificity underscores the complexity of the PPAR signaling pathway in cancer biology, with studies reporting both pro-tumorigenic and anti-tumorigenic outcomes.

In models of colon cancer , the role of PPARβ/δ is particularly controversial. Some studies using azoxymethane-induced colon tumor models have reported reduced tumor growth in response to the agonist GW0742, an effect that was absent in PPARβ/δ knockout mice. mdpi.com However, other studies have implicated PPARβ/δ in the promotion of tumorigenesis, highlighting an unexplained discrepancy in the literature. mdpi.com

For breast cancer , research using a mouse model with mammary-epithelium-targeted PPAR-δ overexpression demonstrated a promotion of tumorigenesis, which was further enhanced by treatment with the PPAR-δ agonist GW501516. nih.gov This was associated with the upregulation of proinflammatory genes like COX-2. nih.gov Similarly, in liposarcoma and thyroid cancer cell lines, PPARβ/δ activation was linked to increased cell proliferation. mdpi.com In non-small cell lung cancer (NSCLC) , agonists were found to increase proliferation and survival. mdpi.com

Conversely, PPARβ/δ activation has shown anti-proliferative effects in other cancer models. In several melanoma cell lines, treatment with agonists like GW0742 or GW501516 led to an inhibition of proliferation. mdpi.com This effect was mediated by the transcriptional repression of the WT1 tumor suppressor gene and its downstream targets. mdpi.com In neuroblastoma cells, activating PPARβ/δ was found to induce cellular differentiation, a process often associated with reduced malignancy. mdpi.com Furthermore, in epithelial ovarian cancer , the inhibition of PPARβ/δ, rather than its activation, resulted in reduced cancer cell proliferation and decreased tumor growth in vivo. mdpi.com

These varied outcomes suggest that the effect of a PPARγ/δ modulator is not universal but is instead dictated by the specific molecular and genetic context of the cancer tissue.

Table 2: Tissue-Specific Effects of PPARγ/δ Modulation in Oncology Models

| Cancer Type | Preclinical Model | Observed Effect of PPARβ/δ Activation/Overexpression |

|---|---|---|

| Colon Cancer | Azoxymethane-induced mouse model | Conflicting results: both reduced and promoted tumor growth reported. mdpi.com |

| Breast Cancer | Mammary-epithelium targeted overexpression mouse model | Promotes tumorigenesis. nih.gov |

| Hepatocellular Carcinoma | Cell lines | Enhances cancer cell survival via a positive feedback loop with COX-2. nih.gov |

| Liposarcoma | Cell lines | Increases proliferation. mdpi.com |

| Thyroid Tumors | Cell lines | Increases cell proliferation. mdpi.com |

| Melanoma | Cell lines | Inhibits proliferation. mdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) | Cell lines | Increases proliferation and survival. mdpi.com |

| Neuroblastoma | Cell lines | Induces cell differentiation. mdpi.com |

| Epithelial Ovarian Cancer | In vivo models | Inhibition of PPARβ/δ (not activation) reduced tumor growth. mdpi.com |

Structural Activity Relationships Sar and Rational Design of Pparγ/δ Modulators

Ligand-Receptor Interaction Analysis

The interaction of a ligand with the ligand-binding domain (LBD) of PPARs is the primary determinant of its functional outcome, be it agonism, partial agonism, or antagonism. The LBD of all PPAR subtypes features a large, Y-shaped binding pocket that can accommodate a wide variety of lipophilic acids. pnas.orgnih.gov

While a specific co-crystal structure for PPARγ/δ Modulator 1 is not available, its binding mode can be extrapolated from numerous high-resolution structures of PPARγ and PPARδ complexed with various ligands. nih.govresearchgate.netjst.go.jpjst.go.jp For its partial agonist activity on PPARγ, Modulator 1 would be observed occupying the ligand-binding pocket without inducing the fully active conformation of the C-terminal Activation Function-2 (AF-2) helix (H12). Unlike full agonists such as thiazolidinediones (TZDs) that form a strong hydrogen bond network to stabilize H12, partial agonists often bind in a mode that only partially stabilizes this helix, leaving it in a more dynamic state. nih.gov

In its role as a PPARδ antagonist, crystallographic analysis would hypothetically show Modulator 1 binding within the LBD but failing to stabilize H12 in the active conformation required for coactivator recruitment. The mechanism of antagonism often involves preventing this crucial conformational change, either by sterically hindering the movement of H12 or by failing to make the key interactions that pull it into the active state. mdpi.comnih.gov

The binding affinity and functional activity of any PPAR modulator are dictated by a combination of specific hydrogen bonds and broader hydrophobic interactions within the LBD. plos.orgnih.gov

For PPARγ partial agonism , Modulator 1 is designed to form a critical hydrogen bond with residues in the β-sheet region, such as Ser289, rather than the strong, multi-point hydrogen bond network with H12 residues (His323, His449, Tyr473) that characterizes full agonists. nih.gov The remainder of the molecule would be stabilized by extensive hydrophobic interactions with non-polar residues lining the large pocket. This specific interaction pattern ensures receptor occupancy and a basal level of activation without fully stabilizing the AF-2 surface for maximal coactivator recruitment.

For PPARδ antagonism , the interaction profile of Modulator 1 is markedly different. Based on computational docking studies of known PPARδ antagonists, Modulator 1 would avoid forming polar bonds with the key agonist-associated residues His287, His413, and Tyr437. nih.gov Instead, its binding would be stabilized primarily by hydrophobic interactions and potential polar contacts with alternative residues, such as Thr252 and Asn307. nih.gov This binding mode occupies the pocket, preventing agonist binding, but does not provide the specific energetic contributions needed to lock H12 in its active state.

Table 1: Hypothetical Intermolecular Interactions of PPARγ/δ Modulator 1 This table is a representative model based on known interactions for PPAR partial agonists and antagonists.

| Receptor | Interaction Type | Key Interacting Residues | Functional Consequence |

|---|---|---|---|

| PPARγ | Hydrogen Bonding | Ser289, Arg288 | Partial Agonism: Stabilizes ligand in β-sheet region, minimal H12 stabilization. |

| Hydrophobic Interactions | Cys285, Ile326, Met364 | Contributes to binding affinity and pocket occupancy. | |

| PPARδ | Hydrogen Bonding | Thr252, Asn307 | Antagonism: Occupies pocket without engaging key agonist residues. nih.gov |

| Hydrophobic Interactions | Ile241, Val312, Ile328 | Contributes to binding affinity and competitive inhibition. |

Pharmacophore Elucidation for Dual Modulation

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.comacs.org For a dual-function compound like PPARγ/δ Modulator 1, the pharmacophore must integrate the distinct requirements for both PPARγ partial agonism and PPARδ antagonism.

The pharmacophore for PPARγ partial agonism is distinct from that of full agonism. The key structural motifs are:

A Hydrogen Bond Donor/Acceptor: Positioned to interact specifically with residues on or near helix H3 and the β-sheet (e.g., Ser289, Cys285), rather than the canonical H12-stabilizing triad. nih.govnih.gov

A Hydrophobic Core: A suitably shaped lipophilic body that occupies the large Y-shaped pocket, ensuring high-affinity binding.

Absence of a Strong H12-Engaging Group: Critically, the molecule must lack the structural features, such as the thiazolidinedione head group of full agonists, that form the robust hydrogen bond network with Tyr473 of H12. nih.gov This prevents the complete stabilization of the AF-2 surface.

The rational design of PPARδ antagonists is less developed than that for agonists, but key structural determinants have been identified through computational modeling. nih.govnih.gov The essential pharmacophoric features for antagonism include:

Pocket Occupancy: The molecule must have the appropriate size and lipophilicity to bind within the PPARδ LBD and physically block the binding of endogenous or synthetic agonists.

Avoidance of Agonist "Hot-Spots": The structure must be devised to avoid productive polar interactions with the key residues His287, His413, and Tyr437, which are essential for stabilizing H12 in the agonist conformation. nih.gov

Potential Antagonist-Specific Interactions: The presence of functional groups capable of interacting with alternative residues, such as Thr252 and Asn307, may contribute to antagonist affinity and efficacy. nih.gov

Steric Disruption: A bulky chemical group positioned to sterically clash with H12, preventing it from adopting the active conformation, is a common strategy in nuclear receptor antagonist design. mdpi.comnih.gov

Design Principles for Selective and Dual PPAR Modulators

The design of a molecule with a specific dual-activity profile like PPARγ/δ Modulator 1 relies on exploiting the subtle differences between the ligand-binding pockets of the PPAR subtypes and applying established medicinal chemistry strategies. nih.gov

A primary design principle is the "agonist-to-antagonist switch," which often involves modifying the acidic head group of a known agonist. nih.gov For many PPAR agonists, this acidic moiety is crucial for the hydrogen bond network that stabilizes H12. By replacing it with a non-acidic or bulky group, this interaction can be disrupted, converting an agonist into an antagonist. mdpi.com

To create the dual-acting Modulator 1, a core scaffold would be selected that has affinity for both the PPARγ and PPARδ pockets. This core would then be derivatized with two distinct functional regions:

A "partial agonist head" designed for PPARγ, featuring a group capable of forming a single, weaker hydrogen bond with the β-sheet region of PPARγ.

An "antagonist tail" designed for PPARδ, which might be a bulky, hydrophobic group that fits into one arm of the PPARδ pocket but sterically prevents H12 from closing, or a moiety that specifically engages antagonist-binding residues.

Selectivity is further refined by exploiting minor amino acid variations between the receptors. For example, the PPARδ pocket is known to be narrower in certain regions than the PPARγ pocket, a feature that can be exploited to favor a specific binding orientation or activity at one receptor over the other. nih.gov

Strategies for Modulating Subtype Selectivity

The pharmacological profiles of the three mammalian PPAR subtypes—α, γ, and δ—are distinct, a fact largely attributable to differences in their ligand-binding pockets (LBPs). pnas.org The LBDs of PPARα and PPARγ are closer in size and shape to each other than to PPARδ, which possesses a smaller binding pocket. pnas.orgnih.gov This size constraint in PPARδ is a primary reason why many ligands, such as the thiazolidinedione (TZD) class, show little to no binding to this subtype. pnas.org

Structural analyses have pinpointed specific amino acid residues that are key determinants of subtype selectivity. A notable example is the difference in a single amino acid: a tyrosine in PPARα (Tyr-314) is replaced by a histidine in PPARγ (His-323). nih.gov This single substitution significantly impacts the binding and potency of both TZD and non-TZD ligands. nih.gov Site-directed mutagenesis studies, where these residues were swapped between the two receptors, confirmed their critical role in determining the subtype selectivity of agonists like Farglitazar. nih.gov

For PPARδ, selectivity is often achieved by exploiting a smaller, secondary binding cavity. In the design of δ-specific compounds, such as TIPP-204, an extended n-butoxy chain was incorporated. nih.gov This extension forms a crucial hydrophobic interaction with the side chain of Val334 within the PPARδ LBP. nih.gov In contrast, PPARα features a larger methionine residue (Met325) at the corresponding position, creating a smaller secondary cavity that cannot accommodate the bulkier n-butoxy group, thus conferring δ-selectivity. nih.gov The development of dual PPARδ/γ agonists often involves designing compounds that avoid interaction with the Tyr-473 epitope in the PPARγ AF2 ligand binding domain, which is a common strategy to achieve partial agonism and potentially avoid unwanted side effects. nih.gov

| Receptor Subtype | Key Residues in LBD | Structural Feature | Implication for Ligand Design |

| PPARγ | His323, Ser289, Tyr473 | Larger, more polar LBP entrance. nih.gov | Accommodates bulkier polar head groups like thiazolidinediones. nih.gov |

| PPARδ | Val334, Leu339, Ile364 | Smaller LBP, distinct secondary hydrophobic pocket. pnas.orgnih.gov | Selectivity can be achieved by ligands with extensions that fit the secondary pocket. nih.gov |

| PPARα | Tyr314, Met325, Met330 | More lipophilic and less solvent-exposed LBP. pnas.org | Favors binding of saturated fatty acids. pnas.org |

Bioisosteric Replacement and Homologation Approaches in Compound Design

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physicochemical properties, is a cornerstone strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. nih.govdrugdesign.orgcambridgemedchemconsulting.com In the context of PPAR modulators, this approach has been successfully used to fine-tune activity across subtypes. nih.gov

A notable example involved the dual PPARα/γ agonist LT175. nih.gov Researchers applied a bioisosteric replacement strategy by substituting the distal aromatic ring of the compound's diphenyl moiety with an oxime group. nih.gov This modification led to the identification of new ligands that retained good activity on PPARα while having a more moderately tuned, partial agonist activity on PPARγ. nih.gov Such fine-tuning is crucial for developing selective PPARγ modulators (SPPARγMs) that may offer improved therapeutic profiles. nih.gov

Homologation, the process of systematically increasing the length of a carbon chain, has also been effectively used to alter subtype selectivity. The development of the TIPP series of compounds illustrates this principle. The compound TIPP-401, featuring a methoxy (B1213986) group, acts as a dual PPARα/δ agonist. nih.gov By replacing this methoxy group with a longer n-butoxy chain (a homologation approach), the compound TIPP-204 was created. This structural extension allowed for a new hydrophobic interaction with Val334 in the PPARδ LBP, leading to a significant increase in δ-specific activity and a decrease in α activity. nih.gov Similarly, fragment replacement strategies, where entire structural motifs are swapped, have been shown to switch subtype selectivity, for instance, from PPARα/γ preference to PPARα/δ dual agonism by replacing an α-alkoxy-carboxylic acid head group with an acetamide-based fragment. elsevierpure.com

| Parent Compound/Fragment | Bioisosteric/Homologous Modification | Resulting Compound/Class | Change in Activity/Selectivity |

| LT175 (Diphenyl moiety) | Replacement of a phenyl ring with an oxime group. nih.gov | Oxime bioisosteres | Fine-tuned PPARγ partial agonism with good PPARα activity. nih.gov |

| TIPP-401 (Methoxy group) | Homologation: Replacement of methoxy with n-butoxy chain. nih.gov | TIPP-204 | Switched from PPARα/δ dual agonist to a PPARδ-specific agonist. nih.gov |

| α-alkoxy-CA head group | Fragment replacement with an acetamide-based fragment. elsevierpure.com | Acetamide-based hybrids | Altered subtype specificity from PPARα/γ to PPARα/δ partial agonism. elsevierpure.com |

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico modeling have become indispensable tools in the rational design and discovery of novel PPARγ/δ modulators. nih.govmdpi.com These techniques provide deep insights into the molecular interactions between ligands and receptors, predict binding affinities, and enable the screening of vast chemical libraries, thereby accelerating the drug discovery process. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.comresearchgate.net For PPARs, docking studies help elucidate the binding modes of potential modulators within the Y-shaped LBP. researchgate.netresearchgate.net These simulations can identify key hydrogen bonding and hydrophobic interactions with critical amino acid residues, such as Ser289, His323, and Tyr473 in PPARγ, which are essential for receptor activation. mdpi.com The accuracy of docking protocols is often validated by redocking known ligands into their crystal structures to ensure the root-mean-square deviation (RMSD) is acceptably low (<2 Å). researchgate.net

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. acs.orgnih.gov MD simulations are crucial for understanding the conformational plasticity of PPARs, particularly the activation function-2 (AF-2) helix (H12), which undergoes significant conformational changes upon agonist binding to facilitate the recruitment of coactivators. acs.orgjst.go.jprsc.org By analyzing metrics such as RMSD of backbone atoms, root-mean-square fluctuation (RMSF) of individual residues, and the stability of hydrogen bonds, researchers can assess the stability of the ligand-protein complex. mdpi.comresearchgate.net These simulations have confirmed that agonist binding generally leads to a more stable and compact receptor conformation compared to the unbound (apo) state. mdpi.commdpi.com

Virtual Screening for Novel PPARγ/δ Modulators

Virtual screening (VS) is a cost-effective computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This in silico high-throughput screening approach streamlines the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govrsc.org

Methodological Approaches in Pparγ/δ Modulator 1 Research

In Vitro Cellular Assays

In vitro assays are foundational in the research of PPARγ/δ modulators, providing a controlled environment to assess the direct interaction of a compound with its target receptor and the immediate cellular consequences of this interaction.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a primary tool for quantifying the ability of a modulator to activate PPARγ or PPARδ. researchgate.netnih.gov These assays typically utilize a host cell line, such as human osteosarcoma (U2OS) or embryonic kidney 293 (HEK293) cells, that is engineered to express the PPAR of interest. researchgate.netnih.gov The cells also contain a reporter gene, commonly firefly luciferase, which is under the control of a promoter containing multiple copies of a PPAR response element (PPRE). nih.gov

When a modulator binds to and activates the PPAR, the receptor forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to the PPRE, driving the transcription of the luciferase gene. nih.gov The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of the receptor. This method is highly sensitive and suitable for high-throughput screening of potential agonists and antagonists. researchgate.netnih.gov

For instance, in the development of stable PPARγ reporter cell lines, various known agonists demonstrated a clear, concentration-dependent induction of luciferase activity. nih.gov The potency of these agonists could be ranked, providing a quantitative measure of their efficacy. researchgate.netnih.gov Similarly, the activity of antagonists can be measured by their ability to reduce the luciferase signal induced by a known agonist. researchgate.netnih.gov

| Compound Class | Example Compound | Observed Effect in Reporter Assay |

| Full Agonist | Rosiglitazone | Strong, concentration-dependent increase in luciferase expression. researchgate.netnih.gov |

| Partial Agonist | Telmisartan | Partial activation of PPARγ, achieving ~30% of the maximal activation seen with a full agonist. nih.gov |

| Antagonist | GW9662 | Concentration-dependent decrease in the luciferase signal induced by an agonist like rosiglitazone. researchgate.netnih.gov |

| Selective Modulator | YR4-42 | Concentration-dependent activation of PPARγ, with a weaker effect compared to a full agonist. nih.gov |

Cell-Based Transactivation Assays

Cell-based transactivation assays are a specific application of reporter gene technology designed to confirm that a modulator's effect is directly mediated through the ligand-binding domain (LBD) of the PPAR. In this setup, cells are co-transfected with several plasmids. nih.gov

One plasmid expresses a chimeric protein consisting of the yeast GAL4 DNA-binding domain fused to the LBD of the PPARγ or PPARδ. A second reporter plasmid contains the luciferase gene downstream of a GAL4 upstream activation sequence (UAS). An internal control plasmid, often expressing Renilla luciferase, is also included to normalize for transfection efficiency. nih.gov

If the test compound binds to the PPAR LBD, the chimeric protein binds to the GAL4 UAS and activates luciferase transcription. This system isolates the activity to the LBD and is crucial for confirming the mechanism of action and the selectivity of the modulator for different PPAR subtypes (α, γ, δ). nih.gov

Coactivator/Corepressor Recruitment Assays (e.g., FRET-based systems)

Upon ligand binding, PPARs undergo a conformational change that facilitates the release of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating gene transcription. nih.govbiorxiv.org Assays that measure this recruitment provide deeper mechanistic insight into how a modulator functions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, cell-free method used for this purpose. biorxiv.orgnih.gov The assay involves the PPAR LBD (often tagged with an acceptor fluorophore like Terbium) and a peptide fragment of a coactivator (e.g., PGC1α, SRC1, TRAP220) or corepressor (e.g., NCoR1) that contains the receptor interaction motif (LXXLL) and is labeled with a donor fluorophore. nih.govnih.gov

When the modulator induces the binding of the coactivator peptide to the LBD, the two fluorophores are brought into close proximity, allowing for energy transfer and the generation of a FRET signal. nih.gov This technique can quantify the potency and efficacy of a modulator in recruiting specific coactivators and can reveal how different modulators may favor recruitment of distinct coactivator profiles, a key aspect of selective PPAR modulation. nih.govnih.govnih.gov

| Assay Type | Principle | Information Gained | Key Coactivators Studied |